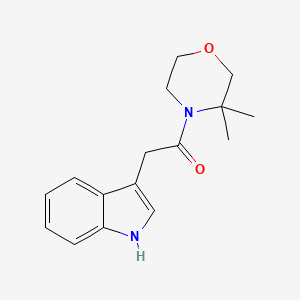
1-(3,3-dimethylmorpholin-4-yl)-3-(1H-indol-3-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3-dimethylmorpholin-4-yl)-3-(1H-indol-3-yl)propan-1-one, also known as DIM-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(3,3-dimethylmorpholin-4-yl)-3-(1H-indol-3-yl)propan-1-one is not fully understood, but it is believed to exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It is also thought to inhibit the growth and proliferation of cancer cells by disrupting various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that 1-(3,3-dimethylmorpholin-4-yl)-3-(1H-indol-3-yl)propan-1-one can induce apoptosis in cancer cells by activating various caspases (proteases involved in programmed cell death) and disrupting the mitochondrial membrane potential. It has also been shown to inhibit the growth and proliferation of cancer cells by downregulating various oncogenes (genes that promote cancer growth) and upregulating tumor suppressor genes (genes that inhibit cancer growth).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3,3-dimethylmorpholin-4-yl)-3-(1H-indol-3-yl)propan-1-one in lab experiments is its potent antitumor activity against various cancer cell lines. This makes it a potential candidate for the development of new cancer therapies. However, one of the limitations of using 1-(3,3-dimethylmorpholin-4-yl)-3-(1H-indol-3-yl)propan-1-one in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for the study of 1-(3,3-dimethylmorpholin-4-yl)-3-(1H-indol-3-yl)propan-1-one. One possible direction is the development of new cancer therapies based on its potent antitumor activity. Another direction is the investigation of its anti-inflammatory and antioxidant properties for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to fully understand its mechanism of action and optimize its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 1-(3,3-dimethylmorpholin-4-yl)-3-(1H-indol-3-yl)propan-1-one involves the reaction of 3,3-dimethylmorpholine-4-carboxylic acid with 1H-indole-3-carbaldehyde in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then purified by column chromatography to obtain pure 1-(3,3-dimethylmorpholin-4-yl)-3-(1H-indol-3-yl)propan-1-one.
Aplicaciones Científicas De Investigación
1-(3,3-dimethylmorpholin-4-yl)-3-(1H-indol-3-yl)propan-1-one has been studied extensively for its potential applications in various fields of scientific research. One of its primary applications is in the field of medicinal chemistry, where it has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells.
In addition to its antitumor activity, 1-(3,3-dimethylmorpholin-4-yl)-3-(1H-indol-3-yl)propan-1-one has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propiedades
IUPAC Name |
1-(3,3-dimethylmorpholin-4-yl)-3-(1H-indol-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-17(2)12-21-10-9-19(17)16(20)8-7-13-11-18-15-6-4-3-5-14(13)15/h3-6,11,18H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIVDDVAOJCPED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)CCC2=CNC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

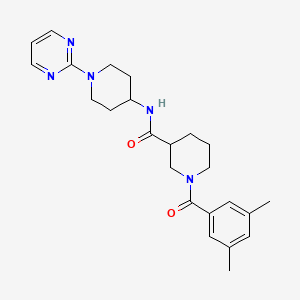
![(5-Chloro-2-hydroxyphenyl)-[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methanone](/img/structure/B7527721.png)
![5-(2-methylpropyl)-2-(1-methylpyrazol-4-yl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7527723.png)
![6-pyrazol-1-yl-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]pyrazin-2-amine](/img/structure/B7527726.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-2-(2-fluorophenyl)ethanone](/img/structure/B7527745.png)
![6-[1-[(6-tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7527760.png)
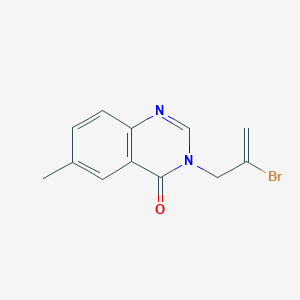
![Ethyl 6-[1-(3-nitrophenyl)ethylamino]pyridine-3-carboxylate](/img/structure/B7527767.png)
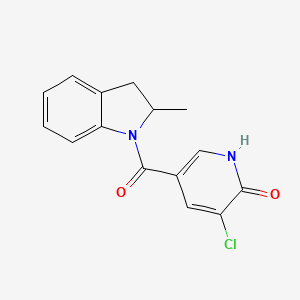
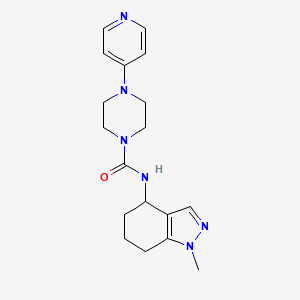
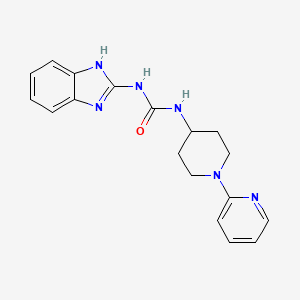
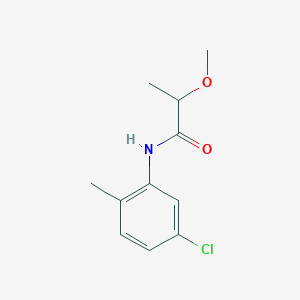
![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-thiophen-2-ylpyrrolidine-1-carboxamide](/img/structure/B7527793.png)
